molecular formula C19H17Cl2FN2 B15337776 5-Chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-YL)-1H-indole hydrochloride CAS No. 1126527-28-3

5-Chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-YL)-1H-indole hydrochloride

Cat. No.: B15337776
CAS No.: 1126527-28-3
M. Wt: 363.3 g/mol
InChI Key: VJFLLZDRAOSWKF-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-YL)-1H-indole hydrochloride is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro group at the 5th position, a fluorophenyl group at the 1st position, and a tetrahydropyridinyl group at the 3rd position of the indole ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-YL)-1H-indole hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the indole core at the 5th position can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with the chlorinated indole in the presence of a palladium catalyst.

    Formation of the Tetrahydropyridinyl Group: The tetrahydropyridinyl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the intermediate compound.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-YL)-1H-indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

5-Chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-YL)-1H-indole hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects in various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-YL)-1H-indole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-YL)-1H-indole
  • 5-Chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-YL)-1H-indole acetate
  • 5-Chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-YL)-1H-indole sulfate

Uniqueness

5-Chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-YL)-1H-indole hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1126527-28-3

Molecular Formula

C19H17Cl2FN2

Molecular Weight

363.3 g/mol

IUPAC Name

5-chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)indole;hydrochloride

InChI

InChI=1S/C19H16ClFN2.ClH/c20-14-1-6-19-17(11-14)18(13-7-9-22-10-8-13)12-23(19)16-4-2-15(21)3-5-16;/h1-7,11-12,22H,8-10H2;1H

InChI Key

VJFLLZDRAOSWKF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F.Cl

Origin of Product

United States

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